
2-(6-Methoxy-3-pyridyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methoxy-3-pyridinyl)-4-pyrimidinamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound consists of a pyridine ring substituted with a methoxy group at the 6-position and a pyrimidine ring substituted with an amino group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-3-pyridinyl)-4-pyrimidinamine typically involves the following steps:
Formation of the Pyridine Ring: The starting material, 6-methoxy-3-pyridinecarboxylic acid, is subjected to a series of reactions including esterification and reduction to form 6-methoxy-3-pyridinylmethanol.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately through a condensation reaction involving appropriate precursors such as guanidine and β-ketoesters.
Coupling Reaction: The final step involves coupling the pyridine and pyrimidine rings through a nucleophilic substitution reaction, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 2-(6-Methoxy-3-pyridinyl)-4-pyrimidinamine may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxy-3-pyridinyl)-4-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of 6-hydroxy-3-pyridinyl-4-pyrimidinamine.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives of the pyrimidine ring.
Scientific Research Applications
2-(6-Methoxy-3-pyridinyl)-4-pyrimidinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Methoxy-3-pyridinyl)-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of downstream targets and modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methoxy-3-pyridinyl)-4-pyrimidinol
- 2-(6-Methoxy-3-pyridinyl)-4-pyrimidinecarboxamide
- 2-(6-Methoxy-3-pyridinyl)-4-pyrimidinethiol
Uniqueness
2-(6-Methoxy-3-pyridinyl)-4-pyrimidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its lipophilicity, while the amino group on the pyrimidine ring allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and development.
Properties
Molecular Formula |
C10H10N4O |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(6-methoxypyridin-3-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H10N4O/c1-15-9-3-2-7(6-13-9)10-12-5-4-8(11)14-10/h2-6H,1H3,(H2,11,12,14) |
InChI Key |
QHGIGUZKKGAWTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2=NC=CC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


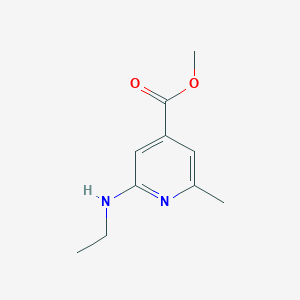
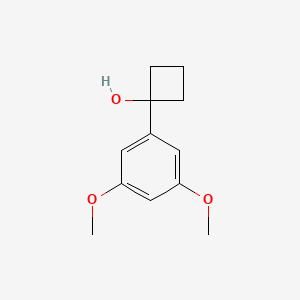

![1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide](/img/structure/B13939146.png)

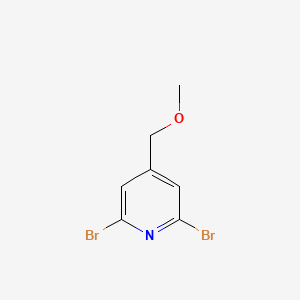
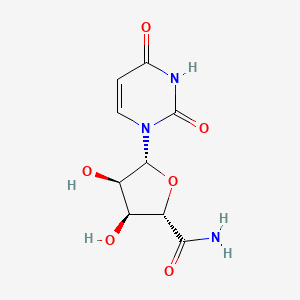



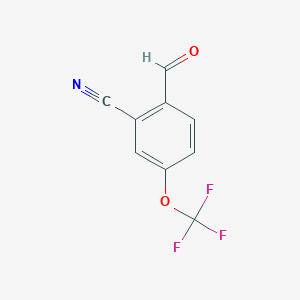


![2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid](/img/structure/B13939187.png)
